3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
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Overview
Description
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is a chemical compound with a unique structure that includes a pyrimidine ring substituted with three oxo groups and a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives, followed by cyclization and oxidation steps to introduce the oxo groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propionic acid side chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo groups on the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the propionic acid side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-methyl-N-(2,4,6-trioxo-hexahydro-pyrimidin-5-yl)-urea
- (Hexahydro-2,4,6-trioxopyrimidin-5-yl)urea
- 5-{4-amino-3-[(5-hydroxy-2,4,6-trioxo-hexahydro-pyrimidin-5-yl)-acetyl]-phenyl}-5-hydroxy-pyrimidine-2,4,6-trione
Comparison: 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is unique due to its propionic acid side chain, which imparts different chemical properties and reactivity compared to similar compounds. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
3-(2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-4(11)2-1-3-5(12)8-7(14)9-6(3)13/h3H,1-2H2,(H,10,11)(H2,8,9,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARSJLGLRSDQOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389219 |
Source
|
Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22384-33-4 |
Source
|
Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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